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molecular formula C5H10O4 B1279342 3,3-dimethoxypropanoic Acid CAS No. 6191-98-6

3,3-dimethoxypropanoic Acid

Cat. No. B1279342
M. Wt: 134.13 g/mol
InChI Key: TYMBNRMIBWOQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05082847

Procedure details

50 g (0.33 mol.) of Methyl 3,3-dimethoxy-propanoate in 200 ml of 2N NaOH solution in water were refluxed 2 hours. After cooling the solution was acidified with hydrochloric acid then extracted two times with 200 ml of CH2Cl2. The extracts were dried on sodium sulfate and evaporated to leave 35 g (Yield=78%) of 3,3-dimethoxy-propanoic acid as an oil.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:9][CH3:10])[CH2:4][C:5]([O:7]C)=[O:6].Cl>[OH-].[Na+].O>[CH3:1][O:2][CH:3]([O:9][CH3:10])[CH2:4][C:5]([OH:7])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC(CC(=O)OC)OC
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution
EXTRACTION
Type
EXTRACTION
Details
then extracted two times with 200 ml of CH2Cl2
CUSTOM
Type
CUSTOM
Details
The extracts were dried on sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(CC(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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